molecular formula C18H16N2O4S B2945436 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate CAS No. 896307-03-2

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate

Cat. No. B2945436
CAS RN: 896307-03-2
M. Wt: 356.4
InChI Key: DMSCSJZPXKLAOJ-UHFFFAOYSA-N
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Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate, also known as MIPTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology. MIPTM has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Reactivity

  • N-Heterocyclic Carbene (NHC) Complexes : Imidazole derivatives, such as N-heterocyclic carbenes, have been explored for their catalytic applications, including transesterification and acylation reactions. These compounds serve as efficient catalysts due to their unique electronic and structural properties (Grasa, Kissling, & Nolan, 2002).
  • Heterocyclic Assemblies Synthesis : Research has demonstrated the synthesis of fused heterocyclic assemblies from imidazole derivatives, revealing their potential in creating novel organic compounds with specific properties. These syntheses are controlled by varying reaction parameters such as water content (Martynovskaya et al., 2022).
  • Imidazo[1,5-a]pyrazine Derivatives : Studies on imidazo[1,5-a]pyrazine derivatives have led to regioselective metalation strategies, producing a range of functionalized compounds. These findings underscore the versatility of imidazole-based compounds in synthesizing complex molecules (Board et al., 2009).

Applications in Material Science

  • Ferroelectricity and Antiferroelectricity : Imidazole units have been found to contribute to ferroelectricity and antiferroelectricity in benzimidazoles. This property is due to the amphoteric nature of imidazole, enabling electric polarity bistability through proton tautomerization, offering potential applications in lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Synthesis of Polyfunctionally Substituted Derivatives

  • Heterocyclic Derivatives : Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been utilized to synthesize a variety of heterocyclic derivatives, including pyran, pyridine, and pyridazine compounds. These transformations highlight the potential for imidazole derivatives in creating biologically active molecules (Mohareb et al., 2004).

properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-12-4-3-5-13(8-12)17(22)24-16-10-23-14(9-15(16)21)11-25-18-19-6-7-20(18)2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSCSJZPXKLAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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